molecular formula C21H18BrNO4 B13150282 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 6341-17-9

2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B13150282
CAS No.: 6341-17-9
M. Wt: 428.3 g/mol
InChI Key: QMRZYBNXILSULB-UHFFFAOYSA-N
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Description

Properties

CAS No.

6341-17-9

Molecular Formula

C21H18BrNO4

Molecular Weight

428.3 g/mol

IUPAC Name

2-[(3-bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H18BrNO4/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(26)27/h1-2,5-6,9-10,13-14H,3-4,7-8H2,(H,23,25)(H,26,27)

InChI Key

QMRZYBNXILSULB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C=C3C4=CC=CC=C4C(=O)C3=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the bromination of fluorenone to introduce the bromo group. This is followed by the formation of the carbamoyl group through a reaction with an appropriate amine. The final step involves the coupling of the fluorenone derivative with cyclohexane-1-carboxylic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like methoxy or amino groups.

Scientific Research Applications

2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and carbamoyl groups can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
  • CAS No.: 6341-17-9
  • Molecular Formula: C₂₁H₁₈BrNO₄
  • Molecular Weight : 428.3 g/mol

Structural Features :
The compound features a cyclohexane-1-carboxylic acid backbone linked via a carbamoyl group to a 3-bromo-9-oxofluorenyl moiety. The bromine atom at position 3 and the ketone group at position 9 on the fluorene ring contribute to its electronic and steric properties, influencing reactivity and biological interactions.

Comparison with Structurally Similar Compounds

2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid

  • Molecular Formula: C₁₄H₁₆BrNO₃
  • Molecular Weight : 326.19 g/mol
  • XLogP3 : 2.9

Key Differences :

  • Substituent : Replaces the 3-bromo-9-oxofluorenyl group with a simpler 4-bromophenyl ring.
  • Lipophilicity : Lower XLogP3 (2.9 vs. 4) suggests reduced membrane permeability compared to the target compound.

(1S,2S)-2-[(3-Chloro-4-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid

  • Biological Data : IC₅₀ = 12.04 µM against human FABP4 .
  • Structural Variation : Features a 3-chloro-4-fluorophenyl group instead of the bromo-oxofluorenyl moiety.

Comparison :

  • Activity : Moderate IC₅₀ highlights the role of halogen positioning in modulating target affinity. The target compound’s bromine may enhance binding in hydrophobic pockets.

2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid

  • CAS No.: 6341-15-7
  • Difference : Lacks the bromine atom at position 3 of the fluorene ring .

Impact of Bromination :

  • Molecular Weight : The bromine-free analogue is 81.2 g/mol lighter, which may improve metabolic stability.

2-((4-(N-Isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic Acid

  • Molecular Formula : C₁₇H₂₄N₂O₅S
  • Key Feature : Incorporates a sulfamoyl group .

Functional Group Comparison :

  • Polarity : The sulfamoyl group increases hydrogen-bonding capacity (TPSA > 100 Ų) compared to the target compound’s TPSA of 83.5 Ų.
  • Solubility : Enhanced polarity may improve aqueous solubility but reduce blood-brain barrier penetration.

Lipophilicity and Solubility

  • Analogues : Lower XLogP3 values (e.g., 2.9 for the 4-bromophenyl derivative) correlate with improved solubility but reduced bioavailability .

Structural Complexity and Binding Interactions

  • Fluorene vs. Phenyl : The fluorene moiety in the target compound enables extended aromatic interactions, critical for binding to proteins like FABP4 .
  • Halogen Effects : Bromine’s larger atomic radius enhances hydrophobic interactions compared to chlorine or fluorine.

Biological Activity

2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid, with the molecular formula C21H20BrN1O4, is a complex organic compound notable for its potential biological activities. This compound features a cyclohexane ring, a brominated fluorenone moiety, and a carboxylic acid functional group, which may contribute to its interaction with biological systems.

The compound exhibits several key chemical properties that are relevant to its biological activity:

PropertyValue
Molecular Weight428.276 g/mol
Density1.592 g/cm³
Boiling Point693.7 °C at 760 mmHg
Flash Point373.4 °C
LogP4.563
Polar Surface Area (PSA)83.47 Ų

These properties suggest that the compound may have favorable characteristics for absorption and distribution in biological systems, which are crucial for its pharmacological effects .

Biological Activity

Research into the biological activity of this compound indicates potential applications in medicinal chemistry, particularly in cancer therapy and anti-inflammatory treatments.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties . The structural similarity to other known anticancer agents indicates that it could inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, compounds containing fluorenone structures have been associated with apoptosis induction in cancer cells.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of cell proliferation : By targeting specific signaling pathways involved in cell cycle regulation.
  • Induction of apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.

These mechanisms warrant further investigation through in vitro and in vivo studies to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. A notable study involved testing various derivatives to enhance its efficacy and selectivity against cancer cell lines.

Study Overview

A study conducted by researchers aimed to evaluate the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

Comparison with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesNotable Activities
2-(4-Bromophenyl)cyclohexane-1-carboxylic acidCyclohexane + BromophenylModerate anti-inflammatory effects
9-FluorenoneFluorenone onlyKnown for various biological activities
3-Bromo-N-(9-fluorenyl)propanamideFluorenone + AmidePotential neuroprotective effects

This comparison highlights the distinctive features of 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane as a multi-functional compound that integrates several pharmacologically relevant groups .

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